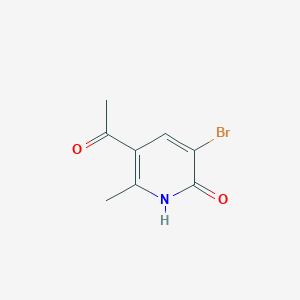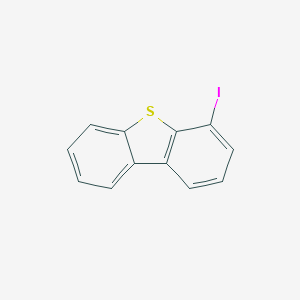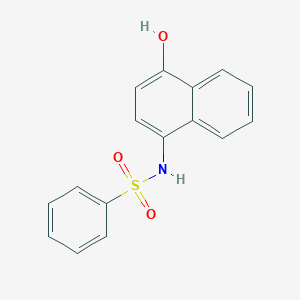
N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide
Übersicht
Beschreibung
“N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide” is a chemical compound . It is not intended for human or veterinary use and is for research use only. The molecular formula of this compound is C16H13NO3S.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamides have been prepared by subsequent diazotization of sulfonamide derivatives and coupling with 1-naphthol in alkaline medium .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Techniques : N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide derivatives have been synthesized using various methods. For example, El-Gaby et al. (2018) demonstrated a method involving diazotization of sulfonamide derivatives and coupling with 1-naphthol in alkaline medium, leading to a series of derivatives with potential antimicrobial activity (El-Gaby et al., 2018).
Photodynamic Therapy Applications
- Cancer Treatment : Pişkin et al. (2020) synthesized and characterized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, showcasing its potential in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Properties
- Antimicrobial Activities : Research by Badgujar et al. (2017) on azo dye ligand derivatives of N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide showed promising antimicrobial and anthelmintic activities against various bacterial and fungal strains (Badgujar, More, & Meshram, 2017).
Biological and Therapeutic Applications
- Inhibitory and Antiproliferative Effects : Gul et al. (2016) synthesized compounds containing 4-hydroxynaphthalen-1-yl benzenesulfonamide and evaluated their cytotoxic and carbonic anhydrase inhibitory effects, finding some compounds with potential as novel anticancer agents (Gul et al., 2016).
Fluorescence and Imaging Applications
- Fluorescence Sensing : Mondal et al. (2015) developed a naphthalene-based sulfonamide Schiff base as a fluorescence turn-on probe for selective detection of Al3+ ions, with potential applications in intracellular imaging (Mondal et al., 2015).
Antioxidant Activities
- Anti-glycation and Antioxidant Potential : Yaqoob et al. (2022) synthesized compounds with N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide showing significant anti-glycation and antioxidant activities, suggesting their therapeutic potential (Yaqoob, Jamil, Taha, & Solangi, 2022).
Zukünftige Richtungen
“N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide” and its derivatives could be a promising area of research, especially considering their potential inhibitory effects on carbonic anhydrase IX . Further studies could focus on exploring their potential applications in various fields, including medicinal chemistry.
Eigenschaften
IUPAC Name |
N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c18-16-11-10-15(13-8-4-5-9-14(13)16)17-21(19,20)12-6-2-1-3-7-12/h1-11,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVUJXJDOGXUDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351255 | |
| Record name | N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide | |
CAS RN |
36942-42-4 | |
| Record name | N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




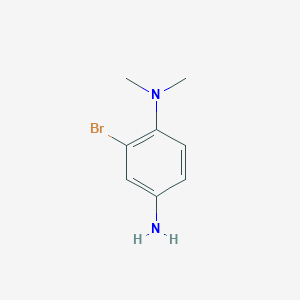


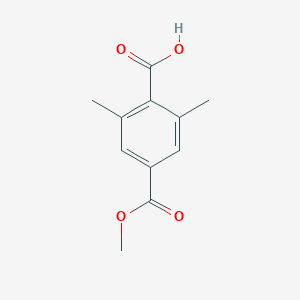
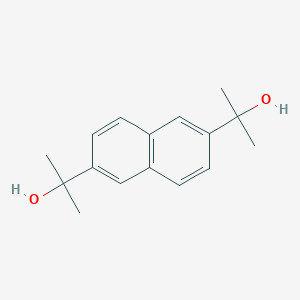
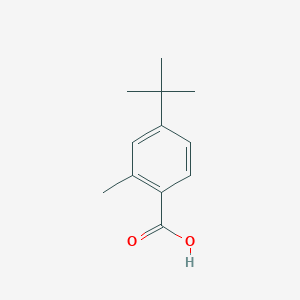
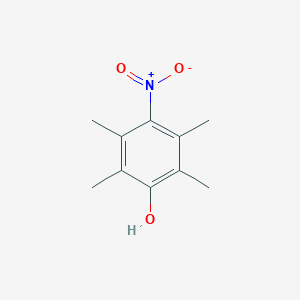
![1-[(2-Bromophenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B184029.png)
